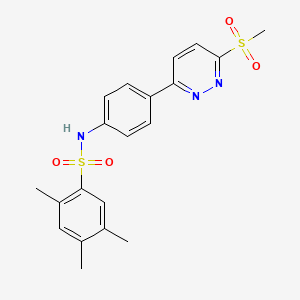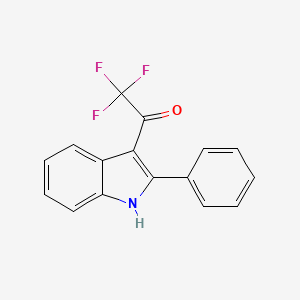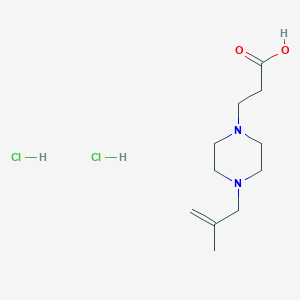![molecular formula C17H23NO6 B2929908 Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate CAS No. 2094327-32-7](/img/structure/B2929908.png)
Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate, also known as compound A, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds called prodrugs, which are biologically inactive compounds that are converted into active drugs within the body. Compound A has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A is not fully understood. However, it is believed that the Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate exerts its effects by modulating various cellular signaling pathways. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Compound A has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which make it a potential treatment option for various inflammatory conditions. It has also been shown to have neuroprotective effects, which may make it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A in lab experiments is its potency and specificity. It has been shown to have a high degree of selectivity for certain cellular targets, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A is its relatively high cost and limited availability.
Orientations Futures
There are several potential future directions for research on Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A. One area of interest is in the development of new cancer treatments based on the Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate. Another potential area of research is in the development of new neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, there is potential for the use of Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A in the treatment of various inflammatory conditions. Further research is needed to fully understand the potential applications of this Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate.
Méthodes De Synthèse
Compound A can be synthesized using a multi-step process that involves the reaction of various chemical Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoates. The synthesis starts with the reaction of 4-formyl-2-methoxyphenol with propionic anhydride to form 3-(4-formyl-2-methoxyphenoxy)propanoic acid. This acid is then reacted with methylamine to form the corresponding amide. The final step involves the reaction of this amide with butyryl chloride to form the desired Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A.
Applications De Recherche Scientifique
Compound A has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate A has potent anti-cancer properties and can inhibit the growth of various types of cancer cells.
Propriétés
IUPAC Name |
methyl 2-[[3-(4-formyl-2-methoxyphenoxy)propanoylamino]methyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-4-13(17(21)23-3)10-18-16(20)7-8-24-14-6-5-12(11-19)9-15(14)22-2/h5-6,9,11,13H,4,7-8,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKFMPAJGNBEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)CCOC1=C(C=C(C=C1)C=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-(tert-butyl)isoxazol-5-yl)azetidine-3-carboxamide](/img/structure/B2929825.png)
![1-(4-methylphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B2929826.png)
![5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2929827.png)
![(E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid](/img/structure/B2929828.png)


![4-(3-fluorophenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2929835.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2929838.png)
![N-(2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929839.png)

![2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2929842.png)

